

Telatinib for Angiogenesis Inhibition: Application Notes & Protocols

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Compound Focus: Telatinib

CAS No.: 332012-40-5

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Compound Profile and Mechanism of Action

Telatinib (BAY 57-9352) is an orally available, small-molecule tyrosine kinase inhibitor with potent activity against key receptors involved in angiogenesis [1] [2]. Its primary targets include:

- **Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR):** IC50 = 6 nM
- **Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3/FLT4):** IC50 = 4 nM
- **Platelet-Derived Growth Factor Receptor β (PDGFR- β):** IC50 = 15 nM
- **c-Kit:** IC50 = 1 nM [3]

The anti-angiogenic effect of **Telatinib** occurs through inhibition of VEGF-mediated signaling pathways, ultimately leading to reduced endothelial cell proliferation, migration, and survival, which suppresses new blood vessel formation critical for tumor growth and metastatic spread [2] [3].

Dosing Recommendations Across Experimental and Clinical Settings

Table 1: Optimal **Telatinib** Dosing Across Experimental and Clinical Contexts

Context	Recommended Dose	Key Supporting Evidence
Phase II Clinical Trials	900 mg twice daily (continuous dosing)	Based on pharmacokinetic/pharmacodynamic data from phase I trials; showed biomarker plateau and acceptable safety profile [1] [2].
Pre-clinical In Vivo (Zebrafish Model)	0.031 µM	Significantly reduced intersegmental vessel number (by 33.8%) and length (by 23.3%) in transgenic Fli-1:EGFP zebrafish embryos [4].
Maximum Tolerated Dose (Clinical)	Not formally reached up to 1500 mg twice daily	Phase I trial demonstrated safety and tolerability across wide dose range (20 mg once daily to 1500 mg twice daily) [1] [5].

Table 2: Clinical Pharmacokinetic Profile of **Telatinib** (900 mg BID)

Parameter	Value	Notes
Time to Peak Concentration (t~max~)	< 3 hours	Rapidly absorbed after oral administration [1].
Half-life (t~1/2~)	~5.5 hours	Supports twice-daily dosing regimen [1].
Exposure	Near dose-proportional	Substantial interpatient variability observed [1] [6].
Food Effect	No significant interaction	Can be administered without regard to meals [2].

Key Experimental Protocols for Angiogenesis Assessment

Zebrafish Embryo Angiogenesis Model

The transgenic Fli-1:EGFP zebrafish model provides a robust system for visualizing and quantifying the effects of **Telatinib** on vascular development [4].

Protocol:

- **Embryo Collection:** Collect transgenic Fli-1:EGFP zebrafish embryos at 2 hours post-fertilization (hpf).
- **Compound Treatment::**
 - Prepare **Telatinib** stock solution in DMSO and dilute in system water to final concentration (e.g., 0.031 μ M).
 - Maintain final DMSO concentration at $\leq 0.1\%$ v/v in all treatment groups.
 - Include 0.1% DMSO solution as vehicle control.
- **Exposure Conditions::**
 - Place 30 embryos per well in 6-well plates with 3 mL treatment medium.
 - Incubate at 28°C for 48 hours.
- **Vascular Phenotype Analysis::**
 - Anesthetize larvae and image using fluorescence microscopy (e.g., Nikon AZ100 microscope).
 - Quantify number and length of complete intersegmental vessels (ISVs) in the trunk region.
- **Molecular Analysis::**
 - Extract total RNA from pools of embryos.
 - Perform real-time quantitative PCR to analyze expression of angiogenesis-related genes (kdrl,flt1, vegfaa, akt2, pik3r1).

Biomarker Monitoring in Clinical Studies

Pharmacodynamic biomarkers provide critical evidence of **Telatinib**'s biological activity in clinical settings [1] [2] [5].

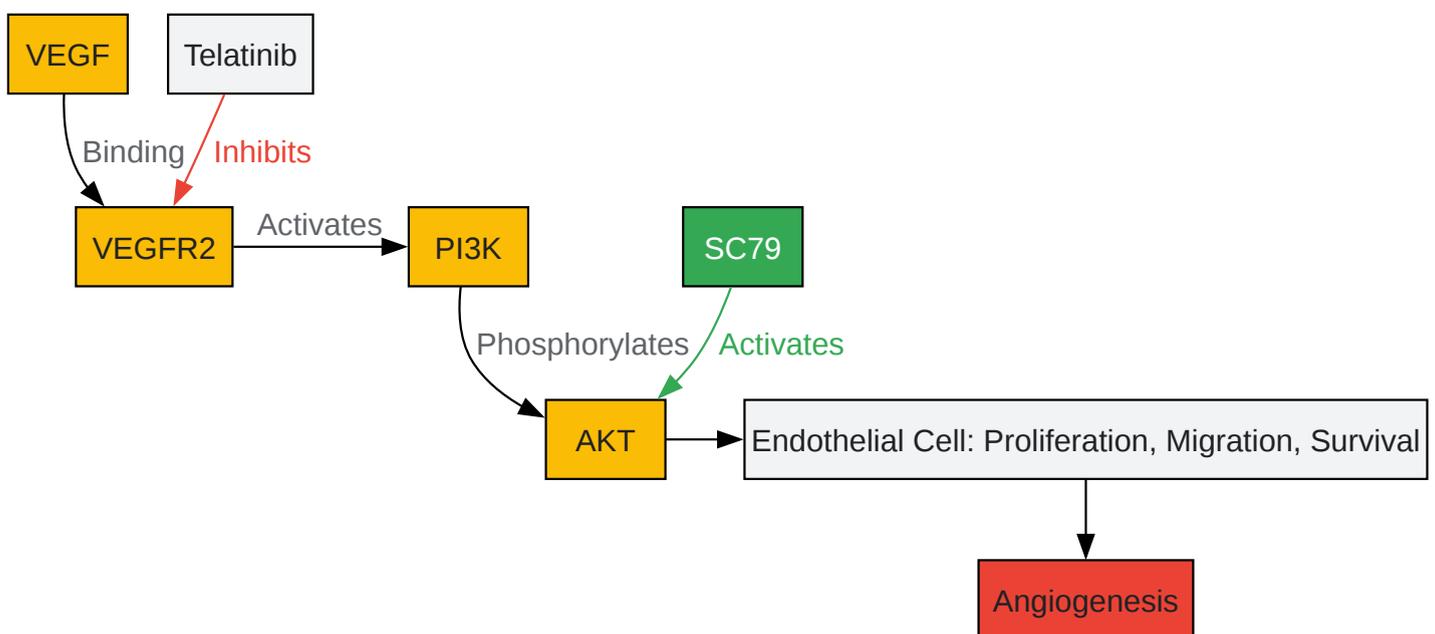
Protocol for Soluble VEGFR-2 (sVEGFR-2) Monitoring:

- **Sample Collection::**
 - Collect blood samples in EDTA-containing tubes at baseline, pre-dose, and 8 hours post-dose on days 1 and 14 of treatment cycles.
 - Centrifuge at 4°C within 30 minutes of collection; store plasma at -80°C.
- **sVEGFR-2 Quantification::**
 - Use quantitative enzyme-linked immunosorbent assay (ELISA) methods.
 - Expect dose-dependent decrease in sVEGFR-2 levels with **Telatinib** treatment, plateauing at 900 mg twice daily.

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Blood Flow:

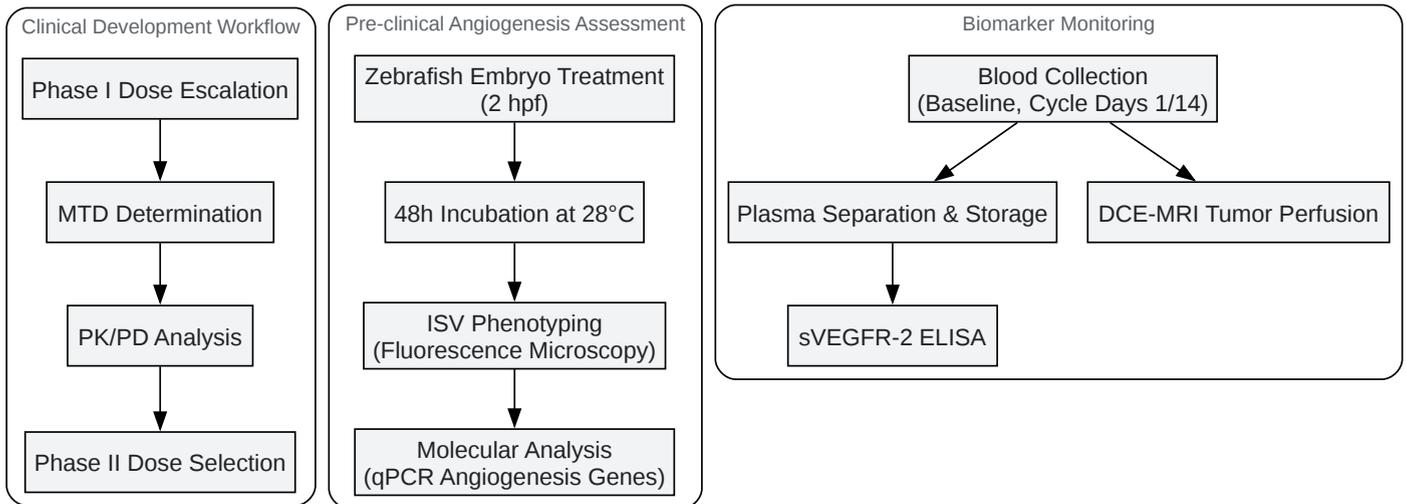
- **Image Acquisition::**
 - Perform baseline MRI before treatment initiation.
 - Acquire repeated scans at predetermined intervals during treatment.
- **Parameter Analysis::**
 - Quantify transfer constant (K_{trans}) and initial area under the gadolinium concentration-time curve at 60 seconds (IAUC₆₀).
 - Anticipate decreased tumor blood flow parameters with effective VEGFR-2 inhibition.

Signaling Pathways and Experimental Workflows



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Diagram 1: **Telatinib** mechanism of action in angiogenesis signaling. **Telatinib** inhibits VEGFR2 activation, while research compound SC79 activates AKT downstream.



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Diagram 2: Integrated experimental workflows for **Telatinib** development and angiogenesis assessment.

Safety and Tolerability Profile

In phase I clinical trials, **Telatinib** was generally well-tolerated [1] [2]:

- **Most Frequent Drug-Related Adverse Events:** hypertension (20.8%, grade 3: 11.3%), nausea (26.4%, generally low grade)
- **Dose-Limiting Toxicities:** poorly controlled hypertension (600 mg BID cohort); grade 2 weight loss, anorexia, and fatigue (1500 mg BID cohort)
- **Management:** Hypertension was generally manageable with standard antihypertensive medications and was not considered a DLT if responsive to treatment.

Conclusion and Research Applications

Telatinib represents a potent anti-angiogenic agent with well-defined dosing across pre-clinical and clinical contexts. The recommended phase II dose of 900 mg twice daily provides optimal target engagement while maintaining acceptable tolerability. In laboratory models, significantly lower concentrations (0.031 μM) effectively inhibit angiogenesis, demonstrating the compound's potency.

Researchers should consider integrating multiple assessment methods, including zebrafish vascular phenotyping, biomarker monitoring (sVEGFR-2), and functional imaging (DCE-MRI) to comprehensively evaluate **Telatinib**'s anti-angiogenic effects. The well-characterized safety profile and established dosing recommendations support its continued investigation in angiogenesis-dependent conditions.

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